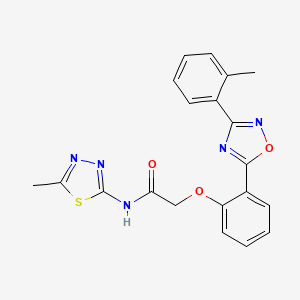
N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide, also known as HMA-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide is believed to exert its biological effects by chelating metal ions, leading to the formation of metal complexes. These metal complexes can then interact with various biological molecules, such as proteins and nucleic acids, leading to changes in their structure and function. In cancer cells, N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide has been shown to induce apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects:
N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide has been shown to have a range of biochemical and physiological effects, depending on the specific application. In studies investigating its use as a fluorescent probe, N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide has been shown to selectively bind to copper and iron ions, leading to changes in fluorescence intensity. In cancer cells, N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide has been shown to induce apoptosis, leading to cell death.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide is its high selectivity for metal ions, making it a useful tool for studying metal-dependent biological processes. However, one limitation is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are several potential future directions for research on N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide. One area of interest is its potential use as a therapeutic agent for cancer treatment. Further studies are needed to determine its efficacy and safety in vivo. Additionally, N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide could be further developed as a fluorescent probe for the detection of metal ions in biological systems. Finally, the synthesis of N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide could be optimized to improve yield and purity, making it more accessible for use in scientific research.
Synthesis Methods
The synthesis of N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide involves the reaction of 2-hydroxy-7-methylquinoline with ethyl chloroformate, followed by the addition of N-ethylpropionamide and triethylamine. The resulting product is purified using column chromatography, yielding N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide as a white solid.
Scientific Research Applications
N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. One of the main areas of research has been its use as a fluorescent probe for the detection of metal ions, such as copper and iron, in biological systems. N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)propionamide has also been investigated as a potential anti-cancer agent, due to its ability to induce apoptosis in cancer cells.
properties
IUPAC Name |
N-ethyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-4-15(19)18(5-2)10-13-9-12-7-6-11(3)8-14(12)17-16(13)20/h6-9H,4-5,10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSUKQWGQDWUDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC)CC1=CC2=C(C=C(C=C2)C)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

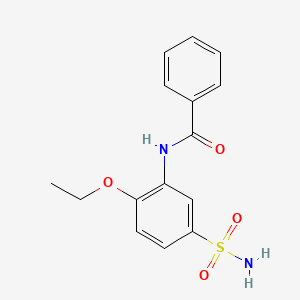
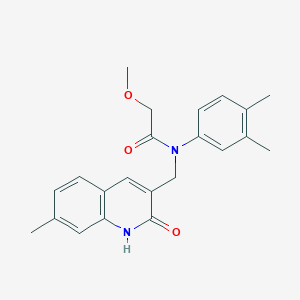

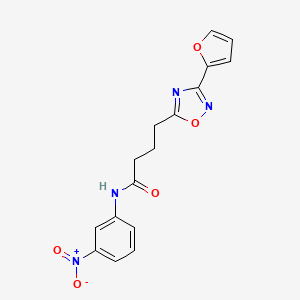
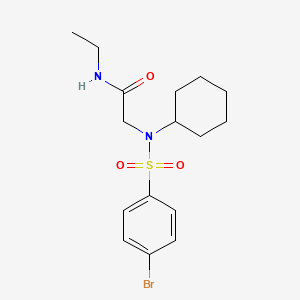
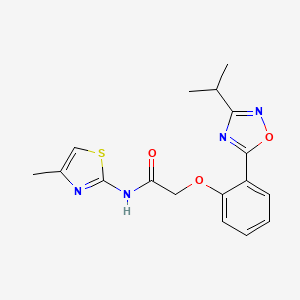
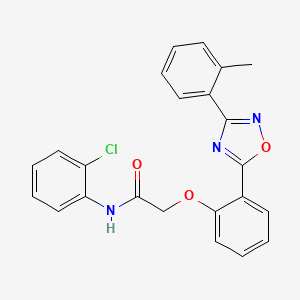
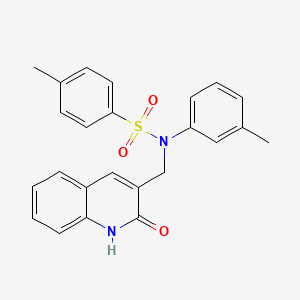
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7706040.png)
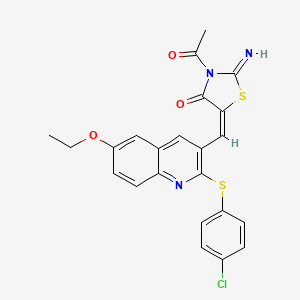
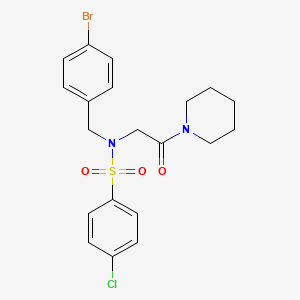
![2-[(4-Chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]acetamide](/img/structure/B7706056.png)
